Benzhydrol-d10
Description
Benzhydrol-d10 (CAS No: 74563-01-2) is a deuterated isotopologue of benzhydrol (C₁₃H₁₂O), where ten hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₃H₂D₁₀O, with a molecular weight of 194.30 g/mol . This compound is primarily utilized as a stable isotopically labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, to enhance traceability and reduce signal interference in quantitative analyses . This compound retains the core structure of benzhydrol—a diphenylmethanol derivative—but its deuterium substitution significantly alters its physical and spectroscopic properties, making it indispensable in pharmacokinetic and metabolic research .
Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol A. The process includes the replacement of hydrogen atoms with deuterium atoms in the phenyl rings. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Benzhydrol-d10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Benzhydrol-d10 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium
Mechanism of Action
The mechanism of action of Benzhydrol-d10 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological molecules. This can lead to altered metabolic pathways and enhanced therapeutic effects in medical applications .
Comparison with Similar Compounds
Key Differences :
- Deuterium Content : this compound has ten deuterium atoms, whereas Benzhydrol-d5 has five. This difference impacts their mass spectral signatures and suitability for specific isotopic dilution studies .
- Molecular Weight : The higher deuterium content in this compound increases its molecular weight by ~5.06 g/mol compared to Benzhydrol-d5, enabling distinct resolution in high-resolution MS .
Structurally Related Deuterated Compounds
Key Differences :
- Functional Groups : Unlike this compound, these compounds incorporate sulfur (thioether or thioacetic acid groups), expanding their utility in studying sulfur-containing pharmaceuticals like modafinil .
- Application Scope : this compound is primarily an analytical standard, while sulfur-containing analogs are used in impurity characterization and metabolic pathway elucidation .
Non-Deuterated Structural Analogs
Key Differences :
- Structural Complexity: Modafinil derivatives feature heterocyclic and sulfinyl groups, unlike the simpler diphenylmethanol backbone of this compound .
- Biological Activity : this compound lacks pharmacological activity, whereas Modafinil and its analogs are bioactive .
Notes
Analytical Utility: this compound’s high deuterium content ensures minimal spectral overlap with non-deuterated analytes, critical for precision in LC-MS/MS assays .
Synthesis and Purity : While synthetic yields for deuterated compounds like this compound are typically high (>75%), rigorous purification (e.g., via chromatography) is required to achieve >98% isotopic purity, as residual protiated analogs can compromise accuracy .
Commercial Availability: this compound is available through specialized suppliers (e.g., Pharmaffiliates, Catalogue No.: PA STI 010500), with pricing reflecting its isotopic enrichment .
Research Trends : Recent studies emphasize the use of this compound in environmental toxicology to track degradation products of benzhydrol-based pollutants .
Biological Activity
Benzhydrol-d10, also known as bis(2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated derivative of benzhydrol that has gained attention in scientific research due to its unique isotopic labeling. This compound is primarily utilized in studies involving drug metabolism and pharmacokinetics, allowing researchers to trace biochemical pathways and metabolic processes with enhanced precision due to the presence of deuterium atoms.
- Molecular Formula : C13H12D10O
- Molecular Weight : Approximately 277.43 g/mol
- Deuterium Substitution : The compound contains ten deuterium atoms replacing hydrogen atoms, which significantly alters its mass and reactivity compared to its non-deuterated counterpart.
The incorporation of deuterium allows for the study of kinetic isotope effects (KIEs), which can provide insights into reaction mechanisms and the role of specific bonds in chemical reactions. For example, this compound can be involved in deuterium exchange reactions with Brønsted acids, enabling detailed analysis of O-H bond cleavage during reaction pathways.
Biological Activity
This compound exhibits significant biological activity, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating conditions such as depression and anxiety. The compound acts as a central nervous system agent, with studies indicating its binding affinity to various receptors, including serotonin and dopamine receptors.
Table 1: Biological Activity Summary of this compound
| Activity Type | Description |
|---|---|
| Neuropharmacological Effects | Influences neurotransmitter systems; potential antidepressant and anxiolytic effects. |
| Kinetic Isotope Effects | Useful for studying reaction mechanisms due to deuterium substitution. |
| Binding Affinity | Interacts with serotonin and dopamine receptors; assessed through binding assays. |
Research Findings
Recent studies have highlighted the utility of this compound in various experimental setups:
- Pharmacokinetic Studies : The stable isotopic labeling allows for enhanced tracking of the compound within biological systems, facilitating investigations into its metabolic stability and elimination rates.
- Isotope Tracing Experiments : this compound can be used in mass spectrometry to distinguish between its isotopic forms and track its fate within complex biochemical pathways.
- Case Study - Neuropharmacology : In a study evaluating the effects of this compound on neurotransmitter systems, researchers found that it modulates serotonin levels, suggesting its potential as a therapeutic agent for mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
